Indotecan Hydrochloride

Description

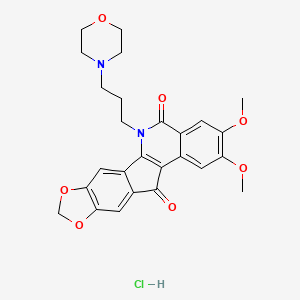

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1228035-68-4 |

|---|---|

Molecular Formula |

C26H27ClN2O7 |

Molecular Weight |

515.0 g/mol |

IUPAC Name |

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |

InChI |

InChI=1S/C26H26N2O7.ClH/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24;/h10-13H,3-9,14H2,1-2H3;1H |

InChI Key |

XOLMUSQONFNQQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC.Cl |

Other CAS No. |

1228035-68-4 |

Synonyms |

NSC 743400 NSC-743400 NSC743400 |

Origin of Product |

United States |

Foundational & Exploratory

Indotecan (LMP400): A Technical Guide to a Novel Topoisomerase I Inhibitor

Abstract

Indotecan (LMP400) is a potent, synthetic, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline chemical class.[1][2][3] Developed to overcome the limitations of camptothecin-based therapies, such as chemical instability and drug resistance, Indotecan is currently under clinical investigation for the treatment of various solid tumors and lymphomas.[1][3] Its primary mechanism of action involves the stabilization of the Top1-DNA cleavage complex, which leads to the generation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in DNA damage repair pathways.[1][4] This technical guide provides a comprehensive overview of Indotecan LMP400, including its mechanism of action, primary molecular target, quantitative efficacy data, and detailed experimental methodologies from key preclinical and clinical studies.

Introduction to Indotecan (LMP400)

Indotecan (LMP400), also known as NSC-724998, is a novel indenoisoquinoline derivative that has demonstrated significant antitumor activity in preclinical models.[5] Unlike the camptothecin class of Top1 inhibitors, which possess a chemically unstable lactone ring, indenoisoquinolines like Indotecan offer greater chemical stability and are not substrates for common drug efflux pumps like ABCG2, a known mechanism of camptothecin resistance.[3][6] Clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Indotecan in patients with advanced solid tumors.[3][7]

Primary Target and Mechanism of Action

The primary molecular target of Indotecan LMP400 is Topoisomerase I (Top1) , a nuclear enzyme essential for relieving torsional stress in DNA during replication, transcription, and recombination.[1][4] Top1 functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4]

Indotecan exerts its cytotoxic effects by intercalating into the DNA at the site of the Top1-mediated cleavage and trapping the Top1 cleavage complex (Top1cc) .[4] This stabilization of the Top1cc prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] When a replication fork collides with a trapped Top1cc, the single-strand break is converted into a lethal DNA double-strand break (DSB).[4][6] The accumulation of these DSBs triggers a DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[4]

The cellular response to Indotecan-induced DNA damage involves a complex signaling cascade. The presence of DSBs leads to the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[4][5] This is followed by the activation of downstream DNA repair and cell cycle checkpoint proteins.

Quantitative Data

The cytotoxic and inhibitory activities of Indotecan LMP400 have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 300 | [2][8] |

| HCT116 | Colon Carcinoma | 1200 | [2][8] |

| MCF-7 | Breast Carcinoma | 560 | [2][8] |

| U251 | Glioblastoma | 8 - 15 (PTEN-deficient) | [8] |

| GSC923 | Glioblastoma Stem-like | 8 - 15 (PTEN-deficient) | [8] |

| GSC827 | Glioblastoma Stem-like | 8 - 15 (PTEN-deficient) | [8] |

| LN18 | Glioblastoma | 18 - 57 (PTEN-expressing) | [8] |

| SNB-75 | Glioblastoma | 18 - 57 (PTEN-expressing) | [8] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used to characterize the activity of Indotecan LMP400.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration of Indotecan LMP400 required to inhibit the growth of cancer cells.

-

Methodology Summary:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Indotecan LMP400 for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, or the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to untreated controls.[8]

-

Topoisomerase I DNA Cleavage Assay

-

Objective: To directly assess the ability of Indotecan LMP400 to stabilize the Top1-DNA cleavage complex.

-

Methodology Summary:

-

DNA Substrate: A supercoiled plasmid DNA is used as the substrate.

-

Enzyme Reaction: The DNA is incubated with purified human Top1 in the presence or absence of Indotecan LMP400.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Top1 relaxes supercoiled DNA into a relaxed form. In the presence of an inhibitor like Indotecan, the enzyme is trapped on the DNA, preventing re-ligation and leading to the accumulation of nicked, open-circular DNA.[2]

-

Immunofluorescence Staining for γH2AX

-

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with Indotecan LMP400.

-

Methodology Summary:

-

Cell Treatment: Cells are grown on coverslips and treated with Indotecan LMP400.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow antibody entry.

-

Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

-

Imaging: The cells are visualized using fluorescence microscopy, and the number of γH2AX foci per nucleus is quantified as a measure of DNA damage.[5][8]

-

Signaling Pathways

The cytotoxic activity of Indotecan LMP400 is intrinsically linked to the cellular DNA Damage Response (DDR) pathway. Upon the formation of DSBs, the cell activates a complex network of proteins to signal the damage, arrest the cell cycle, and initiate DNA repair or, if the damage is too severe, apoptosis.

Key players in the DDR pathway activated by Indotecan include:

-

γH2AX: As previously mentioned, the phosphorylation of H2AX is one of the earliest events in the DDR.[4]

-

ATM/ATR: These are master kinases that are activated by DNA damage and phosphorylate a host of downstream targets.

-

Checkpoint Kinases (Chk1/Chk2): These kinases are activated by ATM/ATR and are crucial for enforcing cell cycle arrest.

-

KAP1: KRAB-associated protein 1 is a downstream target whose phosphorylation is indicative of DDR activation.[4]

The efficacy of Indotecan is enhanced in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a strong rationale for the clinical development of Indotecan in specific patient populations.

Conclusion

Indotecan LMP400 is a promising novel Topoisomerase I inhibitor with a distinct chemical structure and mechanism of action compared to traditional camptothecins. Its ability to potently induce DNA damage and cell death, particularly in tumors with defects in DNA repair, underscores its potential as a valuable therapeutic agent in oncology. Further research and clinical trials will continue to delineate the full therapeutic scope of this innovative anticancer compound.

References

- 1. LMP400 (Indotecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Indenoisoquinoline Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenoisoquinoline derivatives represent a promising class of synthetic anticancer agents that have garnered significant attention in oncological research. Developed as non-camptothecin inhibitors of topoisomerase I (TOP1), these compounds have demonstrated potent antitumor activity in preclinical and clinical studies.[1][2] Their unique chemical structure offers several advantages over the natural product-derived camptothecins, including enhanced chemical stability, reduced susceptibility to multidrug resistance mechanisms, and a distinct pattern of TOP1-mediated DNA cleavage.[1][2] This technical guide provides an in-depth overview of indenoisoquinoline derivatives, focusing on their mechanism of action, quantitative efficacy data, detailed experimental protocols, and the cellular signaling pathways they modulate.

Three of the most extensively studied clinical candidates are LMP400 (Indotecan), LMP776 (Indimitecan), and LMP744.[3] These compounds have advanced to Phase I clinical trials, underscoring their potential as next-generation cancer therapeutics.[4][5]

Mechanism of Action

The primary molecular target of indenoisoquinoline derivatives is the nuclear enzyme DNA topoisomerase I (TOP1).[2] TOP1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription through the creation of transient single-strand breaks in the DNA backbone. The catalytic cycle of TOP1 involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.

Indenoisoquinoline derivatives exert their cytotoxic effects by acting as interfacial inhibitors of the TOP1-DNA complex.[6] They intercalate into the DNA at the site of the single-strand break and stabilize the TOP1cc, preventing the religation of the DNA strand.[6][7] This trapping of the TOP1cc leads to the accumulation of persistent DNA lesions. When an advancing replication fork collides with a trapped TOP1cc, the transient single-strand break is converted into a highly cytotoxic DNA double-strand break (DSB).[7] The accumulation of these DSBs triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis.[7]

The stabilization of TOP1cc by indenoisoquinolines is more persistent compared to that induced by camptothecins, which may contribute to their enhanced antitumor activity.[1][2] Furthermore, some indenoisoquinoline derivatives have shown activity against camptothecin-resistant cell lines, suggesting they may overcome certain mechanisms of drug resistance.

Quantitative Efficacy Data

The cytotoxic and antiproliferative activities of various indenoisoquinoline derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying their potency. Below are tables summarizing the in vitro efficacy of selected indenoisoquinoline derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| WN191 | MCF-7 | Breast Adenocarcinoma | 0.58 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.12 | [8] | |

| HeLa | Cervical Cancer | 0.80 | [8] | |

| HT-29 | Colorectal Cancer | 0.53 | [8] | |

| DU-145 | Prostate Cancer | 1.09 | [8] | |

| WN198 | MCF-7 | Breast Adenocarcinoma | 0.89 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 | [8] | |

| HeLa | Cervical Cancer | 0.72 | [8] | |

| HT-29 | Colorectal Cancer | 1.06 | [8] | |

| DU-145 | Prostate Cancer | 1.04 | [8] | |

| WN197 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.144 | [9] |

| HeLa | Cervical Cancer | 0.22 | [9] | |

| HT-29 | Colorectal Cancer | 0.358 | [9] | |

| MCF-10A | Non-tumorigenic Breast Epithelial | 1.080 | [9] | |

| Compound 13k | KB | Oral Cancer | 0.23 | [10] |

| A549 | Lung Cancer | 0.27 | [10] | |

| HepG2 | Liver Cancer | 0.25 | [10] |

| Compound | NCI-60 Mean Graph Midpoint (MGM) GI50 (µM) | Reference |

| LMP744 | 15.5 | [11] |

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for identifying and characterizing TOP1 inhibitors by their ability to stabilize the TOP1cc.

Principle: The assay utilizes a 3'-radiolabeled DNA substrate. In the presence of TOP1, the enzyme introduces single-strand breaks. TOP1 inhibitors trap the covalent TOP1-DNA complex. Denaturing polyacrylamide gel electrophoresis (PAGE) is then used to separate the cleaved DNA fragments from the full-length substrate. The intensity of the cleavage bands corresponds to the inhibitor's potency in stabilizing the TOP1cc.[6]

Detailed Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a specific oligonucleotide or a linearized plasmid) is uniquely radiolabeled at the 3'-end, typically using [α-³²P]dATP and terminal deoxynucleotidyl transferase. The labeled DNA is purified to remove unincorporated nucleotides.[6]

-

Reaction Mixture: The reaction is set up in a buffer containing Tris-HCl, KCl, MgCl₂, and EDTA. The radiolabeled DNA substrate and purified human TOP1 enzyme are added to the reaction mixture.[12]

-

Inhibitor Addition: The indenoisoquinoline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor and a positive control with a known TOP1 inhibitor (e.g., camptothecin) are included.[12]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of TOP1cc.[12]

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K. The SDS denatures the TOP1 enzyme, and proteinase K digests the protein, leaving the covalently attached DNA with a peptide remnant.

-

Electrophoresis: The samples are loaded onto a denaturing polyacrylamide gel containing urea. Electrophoresis is performed to separate the DNA fragments based on size.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The appearance of smaller DNA fragments (cleavage products) indicates the stabilization of TOP1cc by the indenoisoquinoline derivative.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells by measuring cell metabolic activity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The indenoisoquinoline derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with the compounds for a specific duration (e.g., 72 hours). Control wells with vehicle (DMSO) and untreated cells are included.[10]

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]

γH2AX Immunofluorescence Assay

This assay is a sensitive method for detecting DNA double-strand breaks, a key downstream event following TOP1 inhibition.

Principle: Histone H2AX is a variant of the H2A histone family. Upon the formation of a DNA double-strand break, H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated form can be specifically detected using an antibody, allowing for the visualization and quantification of DNA damage.[14][15]

Detailed Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the indenoisoquinoline derivative for the desired time.

-

Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to the nucleus.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Imaging and Analysis: The cells are visualized using a fluorescence microscope. The number of γH2AX foci (distinct fluorescent spots within the nucleus) per cell is quantified using image analysis software. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.[14][15]

In Vivo Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of indenoisoquinoline derivatives in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the indenoisoquinoline derivative, and the effect on tumor growth is monitored over time.

Detailed Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[16]

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.[17]

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration: The indenoisoquinoline derivative is administered to the treatment group via a clinically relevant route (e.g., intravenously or intraperitoneally) according to a specific dosing schedule. The control group receives the vehicle.[18]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.[11]

Signaling Pathways and Experimental Workflows

The cellular response to indenoisoquinoline-induced DNA damage involves a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and experimental workflows.

Caption: Cellular response to indenoisoquinoline derivatives.

Caption: Preclinical development workflow for indenoisoquinolines.

Conclusion

Indenoisoquinoline derivatives have emerged as a compelling class of anticancer agents with a well-defined mechanism of action targeting TOP1. Their improved pharmacological properties over existing TOP1 inhibitors, coupled with their potent and selective cytotoxicity against various cancer cell lines, highlight their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical efficacy and safety of lead compounds like LMP400, LMP776, and LMP744 will be crucial in determining their future role in cancer therapy. The continued exploration of structure-activity relationships and novel derivatives may lead to the development of even more effective and targeted indenoisoquinoline-based treatments.

References

- 1. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 14. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Indotecan Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan hydrochloride (LMP400, NSC 743400) is a novel, semi-synthetic indenoisoquinoline derivative that has emerged as a promising anti-cancer agent. It belongs to a class of non-camptothecin topoisomerase I (Top1) inhibitors designed to overcome the limitations of traditional camptothecins, such as chemical instability and drug resistance.[1][2] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Discovery and Development Timeline

The development of this compound has been a multi-step process, from its initial discovery as a potent Top1 inhibitor to its evaluation in clinical trials.

-

Discovery (Pre-2010): Indotecan was identified as a potent non-camptothecin inhibitor of Topoisomerase I.[2][3] The indenoisoquinoline scaffold was developed to offer improved chemical stability compared to the lactone ring of camptothecins.[4]

-

Preclinical Development: Extensive preclinical studies were conducted to characterize the activity of Indotecan. These studies demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including those resistant to camptothecins.[2][5] The National Cancer Institute (NCI) conducted screening of over 400 indenoisoquinolines, from which Indotecan was selected for further development based on its superior ability to inhibit Top1 in camptothecin-refractory cell lines and to induce a distinct pattern of DNA breaks.[2]

-

Phase I Clinical Trials (Initiated circa 2010): The first-in-human Phase I clinical trial for Indotecan (LMP400), identified as NCT01051635, was initiated to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in patients with advanced solid tumors.[2][6] The trial explored different dosing schedules, including a daily regimen for 5 days and a weekly regimen.[1][7][8]

-

Orphan Drug Designation (2023): In October 2023, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to Indotecan (LMP400) for the treatment of malignant glioma.[9]

Mechanism of Action

Indotecan exerts its cytotoxic effects by targeting Topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][3]

-

Topoisomerase I Inhibition: Indotecan stabilizes the covalent intermediate complex formed between Top1 and DNA, known as the cleavage complex.[2] By binding to this complex, Indotecan prevents the re-ligation of the single-strand DNA break created by the enzyme.[3]

-

DNA Damage Induction: The persistence of these stabilized cleavage complexes leads to the formation of DNA double-strand breaks when the replication fork collides with them.[10]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a DNA damage response (DDR), leading to the phosphorylation of the histone variant H2AX (to form γH2AX), a sensitive marker of DNA double-strand breaks.[7][9] This, in turn, activates cell cycle checkpoints, primarily at the G2/M phase, and ultimately induces apoptosis in cancer cells.

Data Presentation

Preclinical Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of Indotecan (LMP400) against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 (nM) |

| P388 | Leukemia | 300[5][11] |

| HCT116 | Colon Cancer | 1200[5][11] |

| MCF-7 | Breast Cancer | 560[5][11] |

| DU-145 | Prostate Cancer | 155[5] |

NCI-60 Screening Data

Indotecan (NSC 724998) has been evaluated in the National Cancer Institute's 60 human tumor cell line screen. The activity of Indotecan was found to correlate with Top1 expression levels in the NCI-60 panel.[12] Detailed screening data is publicly available through the NCI's Developmental Therapeutics Program website.[13][14][15]

Phase I Clinical Trial Data (NCT01051635)

The Phase I trial established key clinical parameters for two different dosing schedules.[1][7][8]

| Parameter | Daily Regimen (5 consecutive days) | Weekly Regimen |

| Maximum Tolerated Dose (MTD) | 60 mg/m²/day[1][7][8] | 90 mg/m²[1][7][8] |

| Principal Toxicity | Myelosuppression[1][7][8] | Myelosuppression[1][7][8] |

| Pharmacokinetics | Prolonged terminal half-life and tissue accumulation compared to topotecan.[1][7] | Prolonged terminal half-life and tissue accumulation compared to topotecan.[1][7] |

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.[16][17]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase I

-

10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 50% glycerol)

-

This compound solution at various concentrations

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose gel

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain supercoiled plasmid DNA (e.g., 250 ng), 1x Top1 reaction buffer, and the desired concentration of this compound.

-

Add purified human Topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution followed by Proteinase K.

-

Incubate at 37°C for another 30 minutes to digest the protein.

-

Add gel loading dye to each sample.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked (linear) DNA in the presence of Indotecan indicates stabilization of the Top1-DNA cleavage complex.[18]

γH2AX Immunofluorescence Assay

This assay quantifies the formation of DNA double-strand breaks in cells treated with this compound by detecting the phosphorylated form of histone H2AX.[1][10][19]

Materials:

-

Cancer cell lines cultured on coverslips or in chamber slides

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or chamber slides and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci indicates an increase in DNA double-strand breaks.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Caption: Workflow for the γH2AX immunofluorescence assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indotecan | Topoisomerase | TargetMol [targetmol.com]

- 12. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. inspiralis.com [inspiralis.com]

- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Indotecan Hydrochloride: An In-depth Technical Review for Solid Tumor Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indotecan hydrochloride (also known as LMP400 and NSC 743400) is a novel, synthetic indenoisoquinoline that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models. As a potent topoisomerase I (TOP1) inhibitor, Indotecan offers a distinct mechanism of action compared to the established camptothecin class of drugs, notably by forming more stable TOP1-DNA cleavage complexes and overcoming certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its efficacy in solid tumors, detailed experimental protocols, and relevant pharmacokinetic data to support its continued investigation and development.

Mechanism of Action

Indotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. Unlike camptothecin derivatives, Indotecan, as a non-camptothecin inhibitor, binds to the TOP1-DNA complex, trapping it in a stable cleavage state.[1][2] This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately inducing apoptosis and cell death.[1] A key advantage of the indenoisoquinoline class is its ability to circumvent efflux by the ABCG2 transporter, a common mechanism of resistance to camptothecins.[2]

References

- 1. Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. - ASCO [asco.org]

- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Indotecan (LMP400): A Technical Guide for Visceral Leishmaniasis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indotecan (LMP400), a novel indenoisoquinoline compound, for research in visceral leishmaniasis (VL). This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols and visualizations to support further investigation into its therapeutic potential.

Core Concepts: Indotecan (LMP400) for Visceral Leishmaniasis

Visceral leishmaniasis, a severe neglected tropical disease caused by protozoan parasites of the Leishmania genus, necessitates the development of new, effective, and less toxic therapeutics. Indotecan (LMP400) has emerged as a promising candidate. It is a non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated significant activity against Leishmania infantum, the causative agent of VL in the Mediterranean Basin and other regions.[1][2] Unlike current treatments that can have severe side effects and emerging resistance, Indotecan targets a unique feature of the parasite's cellular machinery.

The DNA topoisomerase IB (TopIB) in Leishmania is a heterodimeric protein, structurally distinct from the monomeric human TopIB.[1][2] This structural difference provides a therapeutic window for selective targeting of the parasite's enzyme. Indotecan acts as a TopIB poison, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to DNA damage and parasite death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Indotecan (LMP400) in the context of visceral leishmaniasis.

Table 1: In Vitro and Ex Vivo Efficacy of Indotecan (LMP400)

| Assay Type | Parasite Stage | Vehicle/Cell Type | IC50 (μM) | Reference |

| Proliferation Assay | L. infantum promastigotes | - | 0.10 | [3] |

| Proliferation Assay | Ex vivo infected splenocytes | - | 0.10 | [3] |

| Cytotoxicity Assay | Uninfected splenocytes | - | 57.16 | [3] |

Table 2: In Vivo Efficacy of Indotecan (LMP400) in a Murine Model of Visceral Leishmaniasis

| Animal Model | Parasite Strain | Treatment Dose & Regimen | Organ | Parasite Burden Reduction (%) | Reference |

| BALB/c mice | L. infantum | 2.5 mg/kg/day, intraperitoneally, every other day for 15 days | Spleen | >80% | [1][2] |

| BALB/c mice | L. infantum | 2.5 mg/kg/day, intraperitoneally, every other day for 15 days | Liver | >80% | [1][2] |

Table 3: Preclinical Pharmacokinetics of Indotecan (LMP400)

| Species | Dosing Schedule | Cmax | t1/2 | Reference |

| Rat (Male) | 12 mg/m² IV | - | 2.1 - 3.6 h | [4] |

| Rat (Female) | 12 mg/m² IV | - | 4.2 - 4.6 h | [4] |

| Dog | 10-100 mg/m² IV | - | 5.9 - 14 h | [4] |

| Human (Advanced Solid Tumors) | 60 mg/m²/day (daily for 5 days) | - | 2 - 3 days | [5] |

| Human (Advanced Solid Tumors) | 90 mg/m² (weekly) | - | 2 - 3 days | [5] |

Signaling Pathway and Mechanism of Action

Indotecan's primary mechanism of action is the inhibition of Leishmania DNA topoisomerase IB. The following diagram illustrates the proposed signaling pathway leading to parasite death.

Caption: Indotecan (LMP400) stabilizes the Leishmania Topoisomerase IB-DNA complex, leading to DNA damage and apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Indotecan for visceral leishmaniasis.

In Vitro Amastigote Susceptibility Assay

This protocol is adapted from methodologies used to assess the efficacy of anti-leishmanial compounds against intracellular amastigotes.

Caption: Workflow for determining the in vitro efficacy of Indotecan (LMP400) against intracellular Leishmania amastigotes.

Methodology:

-

Macrophage Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774) in 24-well plates with coverslips and culture overnight to allow adherence.

-

Parasite Culture: Culture Leishmania infantum promastigotes in appropriate media until they reach the stationary phase.

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubation and Washing: Incubate for 4-6 hours to allow phagocytosis. After incubation, wash the cells with sterile PBS to remove non-internalized promastigotes.

-

Drug Treatment: Add fresh culture medium containing serial dilutions of Indotecan (LMP400) to the infected macrophages. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated, infected cells for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.

-

Quantification: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per coverslip under a light microscope.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50), the concentration of Indotecan that reduces the parasite burden by 50% compared to the vehicle control.

In Vivo Murine Model of Visceral Leishmaniasis

This protocol describes a common in vivo model to assess the efficacy of drug candidates against visceral leishmaniasis.

Caption: Workflow for evaluating the in vivo efficacy of Indotecan (LMP400) in a BALB/c mouse model of visceral leishmaniasis.

Methodology:

-

Animal Model: Use susceptible BALB/c mice (female, 6-8 weeks old).

-

Parasite Inoculum: Infect mice intravenously via the tail vein with 1 x 10^7 Leishmania infantum metacyclic promastigotes.

-

Establishment of Infection: Allow the infection to become established for 15 days post-inoculation.

-

Treatment Groups: Divide the mice into treatment and control groups.

-

Drug Administration: Administer Indotecan (LMP400) intraperitoneally at a dose of 2.5 mg/kg body weight. A common regimen is treatment every other day for a total of 15 days.[1][2] The control group should receive the vehicle (e.g., a solution of DMSO in saline).

-

Euthanasia and Organ Harvest: Euthanize the mice 5 days after the final treatment. Aseptically remove the spleen and liver.

-

Parasite Burden Determination:

-

Leishman-Donovan Units (LDU): Weigh the organs and prepare tissue imprints on glass slides. Stain with Giemsa and calculate LDU as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

-

Limiting Dilution Assay: Homogenize a weighed portion of the organs and perform serial dilutions in culture medium. Incubate for 7-10 days and determine the highest dilution at which viable promastigotes are observed.

-

-

Data Analysis: Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Indotecan (LMP400) demonstrates significant potential as a therapeutic agent for visceral leishmaniasis, exhibiting potent in vitro and in vivo activity. Its mechanism of action, targeting the distinct Leishmania topoisomerase IB, offers a promising avenue for selective toxicity. The data presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic profiling in relevant animal models to optimize dosing regimens.

-

Investigation of potential combination therapies with other anti-leishmanial drugs to enhance efficacy and prevent resistance.

-

Further elucidation of the downstream cellular events following Indotecan-induced DNA damage in Leishmania.

-

Evaluation of Indotecan's efficacy against a broader range of Leishmania species causing visceral leishmaniasis.

This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel treatments for this devastating disease.

References

- 1. Indotecan (LMP400) and AM13-55: two novel indenoisoquinolines show potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Pharmacological Profile of Indotecan: A Technical Guide for Researchers

An In-depth Examination of a Novel Indenoisoquinoline Topoisomerase I Inhibitor

Indotecan (also known as LMP400) is a potent, synthetically derived, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline chemical class.[1][2] Developed to overcome the limitations of camptothecin-based therapies, such as chemical instability and susceptibility to drug resistance mechanisms, Indotecan has demonstrated significant preclinical and clinical activity against a range of solid tumors.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Indotecan, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on cellular signaling pathways.

Mechanism of Action: Interfacial Inhibition of Topoisomerase I

Indotecan exerts its cytotoxic effects by targeting the covalent binary complex formed between Topoisomerase I and DNA.[1][5] Unlike agents that bind to either the enzyme or DNA alone, Indotecan acts as an interfacial inhibitor, inserting itself at the enzyme-DNA interface.[1][6] This binding event stabilizes the Top1-DNA cleavage complex, preventing the enzyme from religating the transient single-strand break it creates to relieve torsional stress during DNA replication and transcription.[1][7] The persistence of these stabilized cleavage complexes leads to the formation of lethal double-strand breaks when they collide with advancing replication forks, ultimately triggering programmed cell death.[1][7]

A key advantage of Indotecan over camptothecin derivatives is its chemical stability; it does not possess the labile lactone ring that is prone to hydrolysis and inactivation at physiological pH.[1][4] Furthermore, Indotecan is not a substrate for the ATP-binding cassette (ABC) transporters, such as ABCG2, which are common mediators of multidrug resistance that efflux camptothecins from cancer cells.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Indotecan, providing a comparative overview of its in vitro and in vivo activity.

Table 1: In Vitro Cytotoxicity of Indotecan (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| P388 | Leukemia | 300[2] |

| HCT116 | Colon Cancer | 1200[2] |

| MCF-7 | Breast Cancer | 560[2] |

| HR-deficient (BRCA1, BRCA2, PALB2) | Various | 10[8] |

| Wild-Type (for HR) | Various | 45[8] |

Table 2: Clinical Pharmacokinetics and Maximum Tolerated Dose (MTD) of Indotecan

| Dosing Schedule | MTD | Key Pharmacokinetic Parameters |

| Daily for 5 days (28-day cycle) | 60 mg/m²/day[3][9] | Prolonged terminal half-life and tissue accumulation compared to topotecan.[3] |

| Weekly (days 1, 8, 15 in 28-day cycles) | 90 mg/m²[3][9] | Higher peak drug levels with weekly dosing.[10] |

Key Experimental Protocols

This section outlines the detailed methodologies for the pivotal experiments used to characterize the pharmacological profile of Indotecan.

Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This assay is fundamental to demonstrating the direct inhibitory effect of Indotecan on Topoisomerase I activity.

Principle: This method utilizes a 3'-radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis to visualize the stabilization of Top1-DNA cleavage complexes induced by the inhibitor.[1]

Protocol:

-

Substrate Preparation: A DNA substrate, typically a specific oligonucleotide, is uniquely radiolabeled at the 3'-end.

-

Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human Topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA).

-

Inhibitor Addition: Indotecan, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control (DMSO alone) and a positive control (e.g., camptothecin) are included.

-

Incubation: The reaction is incubated at 37°C to allow for the formation of Top1-DNA cleavage complexes.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.

-

Electrophoresis: The DNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of Indotecan indicates stabilization of the Top1-DNA cleavage complex.

Cytotoxicity Assay (MTT Assay)

This assay is a widely used colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Indotecan for a specified period (e.g., 48 or 72 hours). Control wells with vehicle (DMSO) and untreated cells are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes the evaluation of Indotecan's antitumor efficacy in an in vivo setting using human tumor xenografts in immunodeficient mice.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol:

-

Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. Indotecan is administered according to a specific dosing schedule (e.g., intravenously, daily for 5 days). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified treatment duration. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Cellular Response to Indotecan

The cellular response to Indotecan-induced DNA damage involves a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

The stabilization of Top1-DNA cleavage complexes by Indotecan leads to the formation of single-strand breaks (SSBs) and, upon collision with replication forks, double-strand breaks (DSBs). This DNA damage activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are recruited to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (on Ser139, forming γH2AX), which serves as a marker of DNA double-strand breaks.[11] Activation of the DDR pathway leads to cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis.

Apoptosis and Autophagy Pathways

Indotecan treatment can induce both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process). While structurally related indenoisoquinolines have been shown to trigger different cell death pathways, with some inducing apoptosis and others autophagy, Indotecan is known to activate apoptotic pathways.[12] The DNA damage induced by Indotecan can trigger the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).

In some contexts, Topoisomerase I inhibitors can also induce autophagy. This process can have a dual role, either promoting cell survival by removing damaged organelles and proteins or contributing to cell death. The induction of autophagy by Top1 inhibitors can be mediated by the activation of MAPK pathways, such as JNK and p38, and the inhibition of the mTOR signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical development of Indotecan involves a systematic workflow to characterize its activity and safety profile before clinical investigation.

Conclusion and Future Directions

Indotecan represents a significant advancement in the development of Topoisomerase I inhibitors, offering a distinct pharmacological profile with advantages over traditional camptothecin-based therapies. Its potent antitumor activity, favorable stability, and ability to overcome certain mechanisms of drug resistance underscore its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate the intricate signaling networks modulated by Indotecan and to identify predictive biomarkers to guide its clinical application. Combination strategies, particularly with agents that target DNA repair pathways, such as PARP inhibitors, hold promise for enhancing the therapeutic efficacy of Indotecan and expanding its clinical utility. As of October 2023, the U.S. Food and Drug Administration (FDA) has granted orphan drug status to Indotecan for the treatment of malignant glioma, highlighting its potential in addressing unmet medical needs.[13]

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. The Importance of IC50 Determination | Visikol [visikol.com]

- 11. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. altogenlabs.com [altogenlabs.com]

Indotecan Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan hydrochloride (also known as LMP-400 hydrochloride and NSC-724998 hydrochloride) is a potent, synthetic, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (Top1) inhibitor.[1][2] It has demonstrated significant anticancer activity in preclinical models and is currently under investigation in clinical trials for the treatment of various solid tumors and lymphomas.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with insights into relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 2,3-dimethoxy-6-(3-morpholinopropyl)-5H-[4][5]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione hydrochloride.[6] Its chemical structure is characterized by a fused five-ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride | [7] |

| CAS Number | 1228035-68-4 | [6][7] |

| Molecular Formula | C26H27ClN2O7 | [4][7] |

| Molecular Weight | 514.96 g/mol | [6] |

| Appearance | Solid powder | [6][8] |

| Purity | >98% | [6][8] |

| Solubility | Soluble in DMSO. For in vivo applications, specific formulations using co-solvents like PEG300 and Tween-80 are recommended. | [9][10] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [11] |

Mechanism of Action: Topoisomerase I Inhibition

Indotecan's primary mechanism of action is the inhibition of DNA topoisomerase I (Top1).[5] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[12] Indotecan intercalates into the DNA-Top1 complex, stabilizing this transient state, known as the cleavable complex.[2][8] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavable complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[12]

Unlike camptothecins, another class of Top1 inhibitors, indenoisoquinolines like Indotecan form more stable Top1-DNA cleavage complexes.[8] They also target unique DNA cleavage sites and have shown activity against camptothecin-resistant cell lines, partly because they are not substrates for the ABCG2 drug efflux transporter, a common mechanism of camptothecin resistance.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and specific to the developing laboratories. However, a general outline of the methodologies can be compiled from the available scientific literature.

Synthesis and Purification

The synthesis of Indotecan is a multi-step process involving the preparation of key intermediates, such as indenobenzopyrans, followed by their conversion to the final indenoisoquinoline core structure.[13] A common synthetic route involves the condensation of a hydroxyphthalide with a phthalide to form an indenobenzopyran, which is then reacted with an appropriate amine-containing side chain to yield the final product.[13]

A generalized synthetic scheme, based on published literature, is as follows:

-

Preparation of Indenobenzopyran Intermediate: This typically involves the condensation of a substituted hydroxyphthalide with a substituted phthalide under reflux conditions in a solvent mixture such as methanol, chloroform, and water.[13]

-

Formation of the Indenoisoquinoline Core: The indenobenzopyran intermediate is then reacted with a side chain, such as 3-morpholinopropan-1-amine, to form the final indenoisoquinoline structure. This reaction is often carried out in a suitable solvent system at elevated temperatures.[13]

-

Salt Formation and Purification: The resulting free base of Indotecan is then treated with hydrochloric acid to form the hydrochloride salt. Purification is typically achieved through chromatographic techniques such as column chromatography or recrystallization to yield a product with high purity (>98%).[6]

In Vitro Efficacy Assessment: Cytotoxicity Assay

The cytotoxic potential of this compound is commonly evaluated against a panel of human cancer cell lines using a cell viability assay, such as the MTT or SRB assay.

A representative protocol is as follows:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: After the incubation period, cell viability is assessed. For an MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Indotecan has demonstrated IC50 values in the nanomolar range against various cell lines, for instance, 300 nM for P388, 1200 nM for HCT116, and 560 nM for MCF-7 cells.[1][11]

Conclusion

This compound is a promising anticancer agent with a well-defined mechanism of action targeting topoisomerase I. Its unique properties, including its activity in camptothecin-resistant models, make it a subject of significant interest in oncology research and drug development. The information provided in this guide serves as a foundational resource for professionals engaged in the study and application of this novel therapeutic agent. Further research and clinical investigations will continue to elucidate its full therapeutic potential.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LMP400 (Indotecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C26H27ClN2O7 | CID 25113758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Indotecan | Topoisomerase | TargetMol [targetmol.com]

- 12. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccr.cancer.gov [ccr.cancer.gov]

Indotecan Hydrochloride: A Technical Guide to Cellular Interactions and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Indotecan hydrochloride (also known as LMP400), a potent non-camptothecin topoisomerase I (Top1) inhibitor. This document synthesizes available data to offer a detailed resource for researchers in oncology and drug development.

Cellular Uptake of this compound

While specific studies detailing the precise cellular uptake mechanisms of this compound are not extensively available in the public domain, research on the broader class of indenoisoquinoline compounds suggests that certain structural features can facilitate their entry into cells. The presence of an aminoalkyl side chain, a feature in some indenoisoquinolines, has been proposed to enhance cellular uptake.[1] This may be due to the protonated amino group at physiological pH interacting with the negatively charged cell membrane, potentially aiding transport across the lipid bilayer.

Hypothesized Uptake Workflow

References

Methodological & Application

Preparation of Indotecan Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indotecan hydrochloride (also known as LMP-400 hydrochloride) is a potent inhibitor of Topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2][3][4] By stabilizing the Top1-DNA cleavage complex, Indotecan leads to DNA damage and subsequent cell cycle arrest and apoptosis, making it a compound of interest in cancer research. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

| Property | Value | Reference |

| Synonyms | LMP-400 hydrochloride, NSC-724998 hydrochloride | [2][3] |

| Molecular Formula | C₂₆H₂₇ClN₂O₇ | [5][6] |

| Molecular Weight | 514.96 g/mol | [6] |

| Appearance | Solid powder | [3] |

| Mechanism of Action | Topoisomerase I (Top1) inhibitor | [1][2][3][4] |

Preparation of Stock Solution

2.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

2.2. Protocol for 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 514.96 g/mol * 1000 mg/g = 5.15 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 5.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of cell culture grade DMSO to the tube containing the powder.

-

Close the tube tightly and vortex thoroughly until the powder is completely dissolved.

-

If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be used to facilitate the process. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional but Recommended):

-

If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

| Storage Condition | Duration | Reference |

| -20°C | 1 month | [4][7] |

| -80°C | 6 months | [4][7] |

Note: For long-term storage, it is recommended to store the solution under a nitrogen atmosphere to prevent oxidation.[7][8] The powder form of the compound is stable for at least 3 years when stored at -20°C.[1]

Preparation of Working Solution for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in cell culture medium just before use.

4.1. Protocol for Dilution

-

Thaw the stock solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Calculate the required volume:

-

Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.

-

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

V₁ = (M₂ * V₂) / M₁

-

V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

-

-

Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Dilution and Mixing:

-

Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or inverting the tube.

-

Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).

-

Signaling Pathway and Experimental Workflow

5.1. Signaling Pathway of this compound

This compound exerts its cytotoxic effects by inhibiting Topoisomerase I. This leads to the accumulation of single-strand DNA breaks, which are then converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

Caption: Signaling pathway of this compound.

5.2. Experimental Workflow for Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.

Caption: Workflow for a cell viability experiment.

References

- 1. Indotecan | Topoisomerase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. abmole.com [abmole.com]

- 5. This compound | C26H27ClN2O7 | CID 25113758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Indotecan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indotecan hydrochloride (also known as LMP-400 hydrochloride) is a potent, selective, and novel indenoisoquinoline topoisomerase I (Top1) inhibitor with significant potential in anticancer research. Unlike camptothecin derivatives, Indotecan exhibits greater chemical stability and activity against camptothecin-resistant cell lines.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the solubilization of this compound and summarize available solubility data.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₇ClN₂O₇ |

| Molecular Weight | 514.96 g/mol |

| Appearance | Solid powder |

| Storage | Store powder at 4°C under nitrogen. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] |

Solubility Data

The solubility of this compound can be challenging and is highly dependent on the solvent and dissolution conditions. The following table summarizes the available quantitative data.

| Solvent | Concentration | Conditions |

| DMSO | 1.23 mg/mL (2.57 mM) | Requires ultrasonication and pH adjustment to 6.0 with 1 M HCl.[2] It is noted that hygroscopic DMSO can significantly impact solubility; therefore, using a fresh, unopened container of DMSO is recommended. |

| DMSO | 1.0 mg/mL | Requires ultrasonication and warming to 60°C. |

| Aqueous-based formulation 1 | ≥ 0.12 mg/mL (0.25 mM) | Prepared from a DMSO stock solution and diluted with PEG300, Tween-80, and saline.[2] |

| Aqueous-based formulation 2 | ≥ 0.12 mg/mL (0.25 mM) | Prepared from a DMSO stock solution and diluted with 20% SBE-β-CD in saline.[2] |

Note: There is a lack of published quantitative solubility data for this compound in other common organic solvents such as ethanol, methanol, and acetonitrile. Researchers should perform their own solubility tests for these solvents if required.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

1 M Hydrochloric acid (HCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve a target concentration of 1.23 mg/mL.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Intermittent warming to 37°C may aid dissolution.

-

Check the pH of the solution. If necessary, adjust the pH to 6.0 by adding a small volume of 1 M HCl.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies (Co-solvent method)